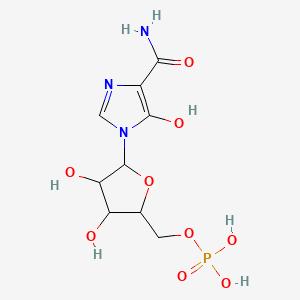

5-Hydroxy-1-(5-O-phosphono-beta-D-ribofuranosyl)-1H-imidazole-4-carboxamide; Bredinin 5'-monophosphate;((2S,3R,4S,5S)-5-(4-carbamoyl-5-hydroxy-1H-imidazol-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bredinin-5'-Monophosphat ist ein Derivat von Bredinin, einem Imidazol-Nucleotid-Antibiotikum. Bredinin selbst ist bekannt für seine breite antivirale Aktivität und immunsuppressive Eigenschaften. Bredinin-5'-Monophosphat ist besonders bemerkenswert für seine selektive Hemmung von Säugetier-DNA-Polymerasen, was es zu einer interessanten Verbindung in verschiedenen wissenschaftlichen Forschungsbereichen macht .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Bredinin-5'-Monophosphat umfasst die Umwandlung von Bredinin in seine Ribose-5'-Phosphat-Form. Diese Umwandlung wird durch eine Reihe chemischer Reaktionen, einschließlich Phosphorylierung, erreicht. Der wichtigste Vorläufer für diese Synthese ist Bredinin, das einer Phosphorylierung unterzogen wird, um Bredinin-5'-Monophosphat zu bilden .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Bredinin-5'-Monophosphat sind nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise großtechnische chemische Reaktionen unter kontrollierten Bedingungen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bredinin-5'-Monophosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen beinhalten typischerweise spezifische Temperaturen, Drücke und pH-Werte, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. So können Oxidation-Reaktionen oxidierte Derivate von Bredinin-5'-Monophosphat erzeugen, während Reduktions-Reaktionen reduzierte Formen der Verbindung liefern können .

Wissenschaftliche Forschungsanwendungen

Bredinin-5'-Monophosphat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Es wird in Studien eingesetzt, die DNA-Polymerasen und andere Enzyme betreffen.

Medizin: Es hat aufgrund seiner antiviralen und immunsuppressiven Eigenschaften potenzielle therapeutische Anwendungen.

Industrie: Es wird bei der Herstellung von Pharmazeutika und anderen chemischen Produkten verwendet

Wissenschaftliche Forschungsanwendungen

Bredinin 5’-monophosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: It is employed in studies involving DNA polymerases and other enzymes.

Medicine: It has potential therapeutic applications due to its antiviral and immunosuppressive properties.

Industry: It is used in the production of pharmaceuticals and other chemical products

Wirkmechanismus

Bredinin-5'-Monophosphat entfaltet seine Wirkung durch selektive Hemmung von Säugetier-DNA-Polymerasen. Es konkurriert mit dem Substrat und dem Matrizen-Primer und stört so den DNA-Syntheseprozess. Diese Hemmung beeinflusst die Proliferation von Zellen, insbesondere Lymphozyten, und hat Auswirkungen auf seine Verwendung als Immunsuppressivum und Antiviralmittel .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mizoribin: Ein weiteres Imidazol-Nucleotid mit ähnlichen antiviralen und immunsuppressiven Eigenschaften.

AICA-Ribosid: Eine Verbindung mit zytotoxischen Wirkungen auf Lymphozyten und ähnlichen biochemischen Eigenschaften.

Einzigartigkeit

Bredinin-5'-Monophosphat ist einzigartig in seiner selektiven Hemmung von Säugetier-DNA-Polymerasen, was es von anderen ähnlichen Verbindungen unterscheidet. Sein spezifischer Wirkmechanismus und die Pfade, die es angreift, machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

[5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAFSMJDTUUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[3-[3-(Aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12284435.png)